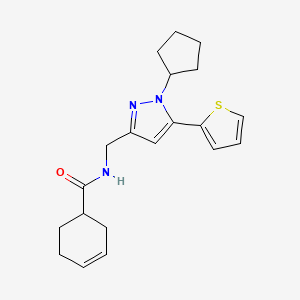
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C20H25N3OS and its molecular weight is 355.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a pyrazole ring with cyclopentyl and thiophene groups, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N3O2S, with a molecular weight of approximately 399.5 g/mol. The compound features a cyclohexene carboxamide moiety, which contributes to its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : It has been shown to modulate the activity of various enzymes, including kinases involved in cell signaling pathways related to growth and apoptosis. This suggests potential applications in cancer therapy where these pathways are often dysregulated.
- Histone Deacetylase Inhibition : Interaction studies indicate that it may inhibit histone deacetylases (HDACs), which are critical targets in cancer treatment due to their role in gene expression regulation.
Anticancer Activity
This compound has been evaluated for its anticancer properties. It shows promise as an inhibitor of cancer cell proliferation by inducing apoptosis through modulation of specific signaling pathways.
Anti-inflammatory Properties
Similar pyrazole derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties. The presence of the thiophene group could enhance its anti-inflammatory activity by interacting with inflammatory mediators .
Antimicrobial Activity
The structural components of this compound align with known antimicrobial agents. Pyrazole and thiophene derivatives have been reported to exhibit antimicrobial activities against various pathogens, indicating potential for further exploration in this area .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-cyclopentyl-N-(1-methylpyrazol-3-yl)methyl)benzamide | Benzamide core, cyclopentyl group | Moderate kinase inhibition | Lacks thiophenyl substituent |
| 5-(thiophen-2-yl)-1H-pyrazole derivatives | Pyrazole core with thiophenes | Antimicrobial activity | Focused on antibacterial properties |
| Benzamide derivatives | Benzamide core only | Various biological activities | Less complex functional groups |
This table illustrates that this compound stands out due to its complex structure and potential for multiple therapeutic applications not seen in simpler derivatives .
Case Studies
Several studies have explored the biological activity of similar pyrazole compounds:
- A study on sulfonamide-containing 1,5-diarylpyrazole derivatives demonstrated their ability to inhibit cyclooxygenase enzymes, highlighting the importance of structure in determining biological efficacy .
- Another investigation into the synthesis and evaluation of pyrazole derivatives revealed significant anticancer activities linked to specific substitutions on the pyrazole ring, providing insights into how modifications can enhance therapeutic potential .
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(15-7-2-1-3-8-15)21-14-16-13-18(19-11-6-12-25-19)23(22-16)17-9-4-5-10-17/h1-2,6,11-13,15,17H,3-5,7-10,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYUFZWNYJTXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC=CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














